1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)acetate 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)acetate
Brand Name: Vulcanchem
CAS No.: 2248394-95-6
VCID: VC11584410
InChI: InChI=1S/C18H20N2O6/c1-17(2,3)25-16(24)19-18(8-9-18)10-13(21)26-20-14(22)11-6-4-5-7-12(11)15(20)23/h4-7H,8-10H2,1-3H3,(H,19,24)
SMILES:
Molecular Formula: C18H20N2O6
Molecular Weight: 360.4 g/mol

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)acetate

CAS No.: 2248394-95-6

Cat. No.: VC11584410

Molecular Formula: C18H20N2O6

Molecular Weight: 360.4 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)acetate - 2248394-95-6

Specification

CAS No. 2248394-95-6
Molecular Formula C18H20N2O6
Molecular Weight 360.4 g/mol
IUPAC Name (1,3-dioxoisoindol-2-yl) 2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]acetate
Standard InChI InChI=1S/C18H20N2O6/c1-17(2,3)25-16(24)19-18(8-9-18)10-13(21)26-20-14(22)11-6-4-5-7-12(11)15(20)23/h4-7H,8-10H2,1-3H3,(H,19,24)
Standard InChI Key RBJWEFYGSKKMRA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1(CC1)CC(=O)ON2C(=O)C3=CC=CC=C3C2=O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure integrates three key functional groups: a phthalimide (1,3-dioxoisoindole) core, a Boc-protected amine attached to a cyclopropane ring, and an acetate linker. The phthalimide moiety contributes aromaticity and electron-withdrawing properties, while the cyclopropyl group introduces steric strain and conformational rigidity . The Boc group serves as a temporary protective layer for the amine, enabling selective reactivity during multi-step syntheses .

Molecular Formula and Weight

The molecular formula C₁₈H₂₀N₂O₆ corresponds to a molecular weight of 360.4 g/mol, as confirmed by high-resolution mass spectrometry . Key structural features include:

  • Phthalimide core: Responsible for UV absorption at 254 nm, facilitating chromatographic detection.

  • Cyclopropyl group: Enhances metabolic stability in drug candidates.

  • Boc-protected amine: Provides stability under acidic conditions, enabling deprotection in later synthetic stages .

Systematic Nomenclature

The IUPAC name, (1,3-dioxoisoindol-2-yl) 2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]acetate, systematically describes the compound’s structure. Synonyms include:

  • 1,3-Dioxoisoindolin-2-yl ((tert-butoxycarbonyl)cyclopropylamino)acetate

  • DB-374642 (Depositor-supplied identifier)

Synthesis and Preparation

Synthetic Pathways

The synthesis involves a four-step sequence starting from glycine derivatives and phthalic anhydride :

  • Cyclopropanation: Reaction of tert-butoxycarbonyl-protected glycine with cyclopropane-1,1-diyldimethanol under Mitsunobu conditions.

  • Acetylation: Esterification of the cyclopropane intermediate with chloroacetyl chloride.

  • Phthalimide Conjugation: Coupling the acetylated product with phthalimide using N,N’-dicyclohexylcarbodiimide (DCC) .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product in 95% purity.

Optimization Conditions

  • Temperature: Reactions proceed optimally at 0–25°C to prevent Boc group decomposition .

  • Catalysts: 4-Dimethylaminopyridine (DMAP) accelerates acetylation steps.

  • Solvents: Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their inertness and solubility profiles .

Analytical Characterization

Table 1: Spectroscopic Data

TechniqueData
¹H NMRδ 7.85–7.70 (m, 4H, Ar-H), 1.43 (s, 9H, Boc-CH3), 1.20–1.10 (m, 4H, cyclopropane)
¹³C NMRδ 170.5 (C=O), 155.2 (Boc C=O), 28.1 (Boc CH3)
IR1785 cm⁻¹ (C=O phthalimide), 1690 cm⁻¹ (Boc C=O)

Chemical Reactivity and Applications

Deprotection and Functionalization

The Boc group undergoes acidolytic cleavage (e.g., HCl/dioxane) to yield a free amine, which participates in:

  • Peptide couplings: Forms amide bonds with carboxylic acids via HOBt/EDCI activation .

  • Cycloadditions: Reacts with maleimides to generate pyrrolidine derivatives, useful in polymer chemistry .

Stability Studies

The compound remains stable under ambient conditions (25°C, 60% RH) for >12 months but degrades in acidic media (pH <3) via phthalimide ring opening.

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation

Protective Measures

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, goggles.

  • Ventilation: Use fume hoods to avoid inhalation of dust.

Industrial and Research Applications

Pharmaceutical Intermediates

Evotec’s catalog highlights this compound’s role in synthesizing protease inhibitors and kinase modulators . Its cyclopropane moiety improves drug bioavailability by reducing oxidative metabolism.

Material Science

The phthalimide core serves as a photoinitiator in UV-curable resins, leveraging its strong absorbance at 254 nm .

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